3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
3-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-7-4-8-17(12-16)28(25,26)22-11-5-6-15(13-22)23-14-21-19-10-3-2-9-18(19)20(23)24/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNEMDIXQHJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This compound exhibits a range of biological activities, including anticancer, antibacterial, and antifungal properties.
Chemical Structure
The chemical structure of this compound is characterized by a quinazolinone core substituted with a piperidine ring and a methoxyphenylsulfonyl group. This unique arrangement enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .
The mechanism of action of quinazolinone derivatives often involves the inhibition of key proteins involved in cell survival and proliferation. For example, studies have shown that these compounds can alter the localization of important efflux transporters such as BCRP and P-glycoprotein, thereby enhancing the efficacy of concurrent anticancer drugs .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound demonstrates promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 |
| Aspergillus niger | 5.00 |
These findings suggest that the compound could be effective in treating infections caused by both bacteria and fungi .
Case Studies
Several case studies have documented the efficacy of quinazolinone derivatives in preclinical models:
- Anticancer Efficacy : In a study involving human prostate cancer cells (PC3), treatment with a related quinazolinone resulted in significant tumor growth inhibition compared to control groups .
- Antimicrobial Activity : A derivative similar to the compound under discussion exhibited potent activity against MRSA with an MIC of 0.98 µg/mL, indicating its potential as an antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidinyl-sulfonyl moiety and quinazolinone core are reactive sites for substitution:
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Piperidinyl-Sulfonyl Group : The sulfonamide (N–S bond) can undergo nucleophilic substitution with amines or thiols. For example, secondary alicyclic amines (e.g., morpholine, piperazine) may displace the sulfonyl group under basic conditions, forming new piperidinyl-amine derivatives .
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Quinazolinone Core : Electrophilic substitution at positions 2, 6, or 8 of the quinazolinone is feasible. Halogenation (e.g., chlorination with POCl₃) or nitration can occur at these positions .
Oxidation and Reduction
The quinazolinone core and substituents exhibit redox reactivity:
The sulfonyl group is generally resistant to reduction but may undergo desulfonylation under strong acidic conditions (e.g., HBr/AcOH) .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl ring attached to the sulfonyl group is activated toward electrophilic substitution due to the electron-donating methoxy group. Common reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.
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Halogenation : Electrophilic halogenation (e.g., Cl₂/FeCl₃) occurs preferentially at the ortho and para positions .
Degradation and Stability
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Hydrolysis : The sulfonamide bond may hydrolyze under strongly acidic (HCl, reflux) or basic (NaOH, heat) conditions, yielding 3-methoxyphenylsulfonic acid and a piperidinyl-quinazolinone intermediate .
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Thermal Stability : Decomposition occurs above 300°C, primarily involving cleavage of the sulfonamide and quinazolinone moieties .
Comparative Reactivity with Analogues
Compared to morpholinosulfonyl analogues , the 3-methoxyphenylsulfonyl group enhances electrophilic substitution on the aryl ring but reduces nucleophilic substitution at the sulfonamide due to steric hindrance.
Key Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
